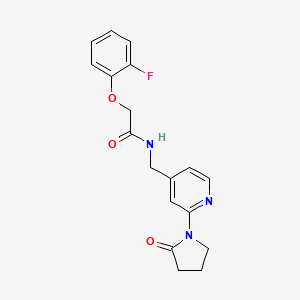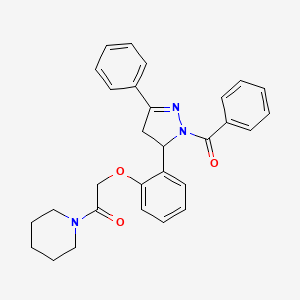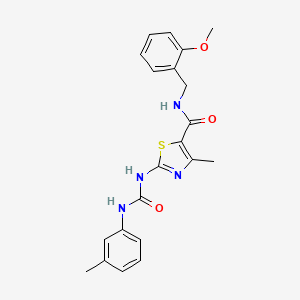
2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPA-124 and is a potent antagonist of the CXCR4 receptor, which is involved in various physiological processes such as cell migration, immune response, and cancer metastasis.
Wirkmechanismus
The mechanism of action of FPA-124 involves the inhibition of the CXCR4 receptor, which is a G-protein-coupled receptor that is involved in various physiological processes. The CXCR4 receptor is expressed on the surface of various cells such as cancer cells, immune cells, and neuronal cells. FPA-124 binds to the CXCR4 receptor and inhibits its activity, thereby preventing the migration of cells to the site of inflammation or cancer metastasis.
Biochemical and Physiological Effects:
FPA-124 has been shown to have several biochemical and physiological effects. In cancer cells, FPA-124 inhibits cell migration and metastasis by blocking the CXCR4 receptor. In immune cells, FPA-124 inhibits the migration of immune cells to the site of inflammation, thereby modulating the immune response. In neuronal cells, FPA-124 has anxiolytic and antidepressant effects by modulating the activity of the CXCR4 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
FPA-124 has several advantages and limitations for lab experiments. The advantages include its potent and selective inhibition of the CXCR4 receptor, which makes it a valuable tool for studying the role of the CXCR4 receptor in various physiological processes. The limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the research on FPA-124. One direction is to develop more potent and selective CXCR4 antagonists that have better solubility and lower toxicity. Another direction is to study the role of the CXCR4 receptor in other physiological processes such as wound healing and tissue repair. Additionally, the potential applications of FPA-124 in the treatment of various diseases such as cancer, autoimmune disorders, and neurological disorders require further investigation.
Synthesemethoden
The synthesis of FPA-124 involves several steps, including the reaction of 2-fluorophenol with 2-(2-bromoethoxy)pyridine to form 2-(2-fluorophenoxy)pyridine. This compound is then reacted with 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde to form the final product, 2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide.
Wissenschaftliche Forschungsanwendungen
FPA-124 has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neuroscience. In cancer research, FPA-124 has been shown to inhibit cancer cell migration and metastasis by blocking the CXCR4 receptor. In immunology, FPA-124 has been shown to modulate the immune response by inhibiting the migration of immune cells to the site of inflammation. In neuroscience, FPA-124 has been shown to have anxiolytic and antidepressant effects by modulating the activity of the CXCR4 receptor.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-4-1-2-5-15(14)25-12-17(23)21-11-13-7-8-20-16(10-13)22-9-3-6-18(22)24/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRONUVSWUBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)
![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2587307.png)

![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2587310.png)
![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2587316.png)

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)